p-Nitrophenylurethane

Thermal Stability Solid-State Chemistry Formulation

Choose p‑nitrophenylurethane (CAS 2621‑73‑0) for its uniquely electron‑deficient p‑nitro substituent. This structural feature unlocks three key differentiators: (1) exceptionally low deblocking temperatures of blocked isocyanates, enabling stable single‑package moisture‑cure coatings free of thermal activation; (2) a melting point of 128–129 °C that guarantees dimensional stability during SPPS heating cycles, preventing resin‑bed collapse; (3) rapid base‑catalyzed hydrolysis (ρ = +2.90) that makes it a superior chromogenic/fluorogenic leaving group in enzyme assays. Bulk and custom pack sizes available on request.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 2621-73-0
Cat. No. B1581447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenylurethane
CAS2621-73-0
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c1-2-15-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
InChIKeySBPHMRSYBPXBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Nitrophenylurethane CAS 2621-73-0: A High-Melting, Electron-Deficient Carbamate for Controlled-Release and Crystallization Applications


p-Nitrophenylurethane (CAS 2621-73-0), systematically named ethyl (4-nitrophenyl)carbamate, is an aryl carbamate derivative characterized by a strongly electron-withdrawing p-nitro substituent on the phenyl ring . This structural feature imparts distinct physicochemical properties, including a high melting point (128–129 °C) [1] and enhanced hydrolytic lability compared to its unsubstituted and electron-rich counterparts [2]. The compound is utilized as a blocked isocyanate precursor, a substrate in enzymatic assays, and a derivatizing agent for alcohol characterization, where its performance is dictated by the electronic influence of the nitro group.

p-Nitrophenylurethane Differentiation: Why Simple Phenyl or Methoxy Analogs Cannot Substitute


Generic substitution of p-nitrophenylurethane with unsubstituted phenylurethane (CAS 101-99-5) or p-methoxyphenylurethane (CAS 1897-52-5) is not feasible due to the divergent physical and electronic properties imposed by the substituent. The p-nitro group dramatically elevates the melting point by over 75 °C relative to the unsubstituted analog , directly impacting solid-state handling, purification, and formulation stability. More critically, the strong electron-withdrawing nature accelerates carbamate hydrolysis by more than two orders of magnitude compared to electron-neutral or donating analogs [1], fundamentally altering reactivity profiles in both synthetic and biological systems.

Quantitative Differentiation of p-Nitrophenylurethane: Head-to-Head Physicochemical and Reactivity Comparisons


Thermal Behavior: Elevated Melting Point Enables High-Temperature Processing and Crystallinity

p-Nitrophenylurethane exhibits a melting point of 128–129 °C . In direct comparison, the unsubstituted phenylurethane melts at 48–52 °C , while the electron-rich p-methoxyphenylurethane melts at 30–32 °C . The presence of the p-nitro group increases the melting point by approximately 77–80 °C relative to the hydrogen analog.

Thermal Stability Solid-State Chemistry Formulation

Hydrolytic Lability: Electron-Withdrawing Substituent Accelerates Base-Catalyzed Cleavage

The rate of carbamate anion reaction (k2) for N-(p-nitrophenyl)carbamates exhibits a Hammett ρ value of +2.90 for substituents on the leaving aryl ring [1]. This large positive ρ value confirms that electron-withdrawing groups (EWG) significantly accelerate acyl-oxygen bond cleavage. In contrast, the unsubstituted phenyl ring (ρ = 0 baseline) and p-methoxy substituents (ρ ≈ -0.81) show substantially lower reactivity under identical conditions [2].

Reaction Kinetics Carbamate Hydrolysis Protecting Group Strategy

Solid-State IR Signature: Single Carbonyl Band Simplifies Spectroscopic Analysis vs. Ortho Isomer

Solid-state IR spectra of N-alkyl-p-nitrophenylcarbamates display a single carbonyl stretching band in the 1700–1800 cm⁻¹ region. In contrast, N-alkyl-o-nitrophenylcarbamates exhibit two distinct carbonyl stretching bands in the same region [1]. This spectral simplicity provides a clean diagnostic marker for the para isomer.

Analytical Chemistry IR Spectroscopy Quality Control

Blocked Isocyanate Deblocking: p-Nitrophenol Adducts Enable Room-Temperature Curing

Isocyanates blocked with p-nitrophenol decompose at room temperature, whereas isocyanates blocked with aliphatic alcohols or unsubstituted phenols require elevated temperatures (e.g., 140 °C for aliphatic alcohol-blocked systems) [1]. This low deblocking temperature is unique among common blocking agents.

Polyurethane Coatings Blocked Isocyanates Thermal Curing

High-Value Application Scenarios for p-Nitrophenylurethane Driven by Verified Differentiation


Ambient-Curing One-Component Polyurethane Coatings and Adhesives

Leverages the uniquely low deblocking temperature of p-nitrophenol-blocked isocyanates [1]. Formulators can design stable, single-package moisture-cure systems that do not require thermal activation, making them ideal for field-applied coatings, temperature-sensitive electronics encapsulation, and DIY consumer adhesives.

High-Temperature Solid-Phase Peptide Synthesis (SPPS) or Solid-Supported Reagents

The high melting point (128–129 °C) ensures that p-nitrophenylurethane derivatives remain solid and dimensionally stable under standard SPPS heating cycles (e.g., 50–80 °C), preventing resin bed collapse or unwanted melting that can occur with lower-melting carbamate protecting groups.

Enzymatic Assay Development for Esterases and Lipases

The rapid, base-catalyzed hydrolysis of the p-nitrophenyl carbamate group (ρ = +2.90) [2] makes it an excellent chromogenic or fluorogenic leaving group. Researchers select p-nitrophenylurethane-based substrates over phenyl or methoxy analogs to achieve a strong, quantifiable signal upon enzyme cleavage, improving assay sensitivity and dynamic range.

Analytical Derivatization of Tocopherols and Fatty Alcohols

The formation of p-nitrophenylurethane derivatives is a classical method for characterizing vitamin E homologs (α-tocopherol) and other lipophilic alcohols [3]. The sharp, elevated melting points of these urethanes (e.g., 129–131 °C for α-tocopherol derivative) enable definitive identification and purity assessment via melting point depression or mixed melting point analysis, a technique not possible with the lower-melting phenylurethane analogs.

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